molecular formula C12H16O3 B8512225 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

Cat. No.: B8512225
M. Wt: 208.25 g/mol
InChI Key: CTLJXJBNAWKXJN-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane typically involves the reaction of a benzyloxyethyl derivative with a dioxolane precursor. One common method is the reaction of 2-benzyloxyethanol with 1,3-dioxolane in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxyethyl group to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: 2-Benzyloxyethanol.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring forms a stable acetal linkage with carbonyl groups, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective protection and deprotection of functional groups in complex organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyethyl chloroformate: Used as a reagent in organic synthesis.

    2-Benzyloxy-1-methylpyridinium triflate: A reagent for the synthesis of benzyl ethers and esters.

    1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: An antifungal compound with structural similarities.

Uniqueness

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is unique due to its dual functionality as a protecting group and its ability to undergo various chemical transformations. This versatility makes it a valuable tool in organic synthesis, particularly in the preparation of complex molecules.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-phenylmethoxyethyl)-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12H,6-10H2

InChI Key

CTLJXJBNAWKXJN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Hydroxyethyl)-1,3-dioxolane (7.0 g, 58.3 mmol) was dissolved in dried tetrahydrofuran (distilled from sodium) (200 ml). Sodium hydride (2.0 g, 66.7 mmol, 80%) was added and the mixture was stirred at ambient temperature until gas evolution was completed. Tetrabutylammonium iodide (0.22 g, 0.6 mmol) and benzyl bromide (9.7 g, 56.8 mmol) were added, and the mixture was stirred for 24 hours at ambient temperature. Diethyl ether (100 ml) was added and the mixture was washed with water (3×100 ml), dried with magnesium sulphate and 2(2-benzyloxyethyl)-1,3-dioxolane was distilled as a colourless oil. Yield 9.3 g (75%) b.p. 75°-78° C. (0.02 mm Hg). The structure was confirmed by 1H NMR and 13C NMR.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
9.7 g
Type
reactant
Reaction Step Four
Quantity
0.22 g
Type
catalyst
Reaction Step Four

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